

GHS-R Binding Affinity Assays for Endogenous Ligands: Application Notes and Protocols

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Compound of Interest

Compound Name: *Endogenous GHS-R ligand*

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Introduction

The Growth Hormone Secretagogue Receptor (GHS-R1a), a G-protein coupled receptor (GPCR), is a critical regulator of appetite, growth hormone release, and metabolism. Its primary endogenous ligand is ghrelin, a 28-amino acid peptide hormone.^{[1][2][3]} Recent discoveries have identified other endogenous molecules that interact with GHS-R1a, including the splice variant des-Gln14-ghrelin and the peptide LEAP2 (Liver-Expressed Antimicrobial Peptide 2), which acts as an antagonist or inverse agonist.^{[1][2][3][4]} Understanding the binding affinities of these endogenous ligands is crucial for elucidating the physiological roles of the GHS-R1a and for the development of novel therapeutics targeting this receptor.

These application notes provide an overview of the endogenous ligands for GHS-R1a and detailed protocols for conducting binding affinity assays. The protocols described are fundamental for characterizing the interaction of these ligands with the receptor and can be adapted for screening novel compounds.

Endogenous Ligands of GHS-R1a

The GHS-R1a is modulated by several endogenous ligands, each with distinct functional outcomes:

- Ghrelin: The primary agonist for GHS-R1a, ghrelin stimulates the release of growth hormone from the pituitary gland and signals hunger to the brain. Its unique n-octanoylation on the serine-3 residue is essential for its biological activity.[3]
- Des-Gln14-ghrelin: A splice variant of the ghrelin gene, this 27-amino acid peptide also acts as an agonist at the GHS-R1a.[2][3][5] It shares a similar potency to ghrelin in stimulating intracellular calcium release.[2]
- LEAP2 (Liver-Expressed Antimicrobial Peptide 2): This recently identified peptide acts as an endogenous antagonist or inverse agonist of GHS-R1a.[1][4] LEAP2 can competitively inhibit ghrelin binding and suppress the constitutive activity of the receptor.[6][7]

Quantitative Binding Affinity Data

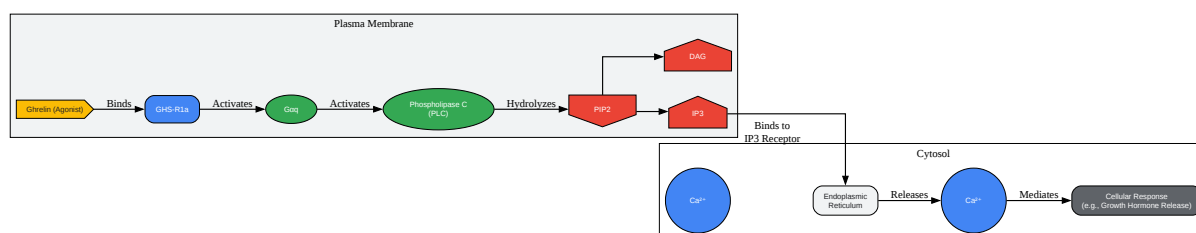
The binding affinities of endogenous ligands to GHS-R1a are typically determined through competitive binding assays. The table below summarizes the reported binding affinity values (IC50 or Ki) for the key endogenous ligands.

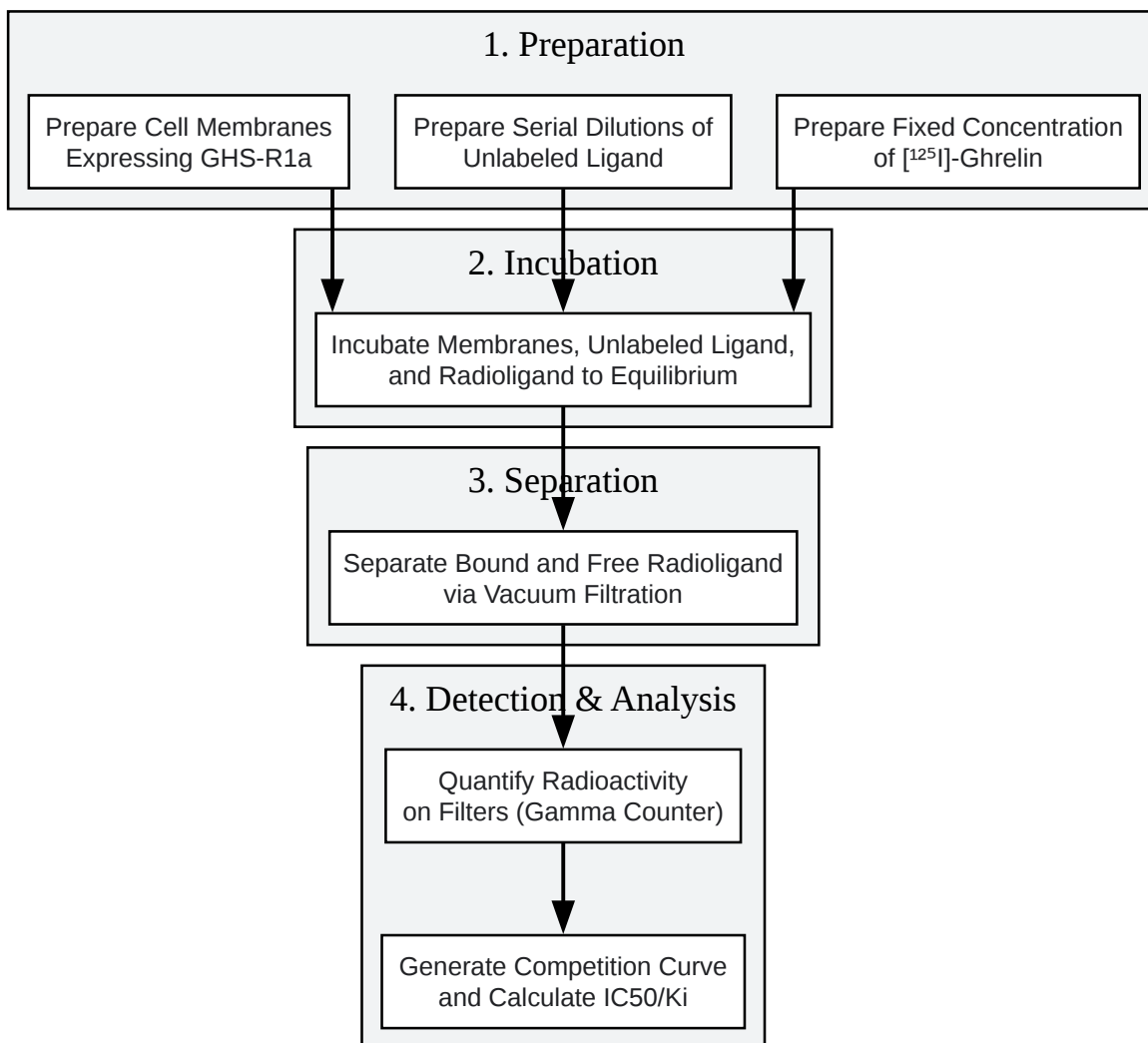
Endogenous Ligand	Receptor	Assay Type	Radioligand	Cell Line	Binding Affinity
Ghrelin	Human GHS-R1a	Competitive	[¹²⁵ I]-Ghrelin	HEK293	IC50 = 2.48 nM[8], 3.1 nM[1][3]
Des-Gln14-ghrelin	Rat GHS-R1a	Functional (Ca ²⁺ release)	-	CHO-GHSR62	EC50 = 2.4 nM[2][9]
LEAP2	Human GHS-R1a	Competitive	[¹²⁵ I]-Ghrelin	-	Ki ≈ 1 nM[6]

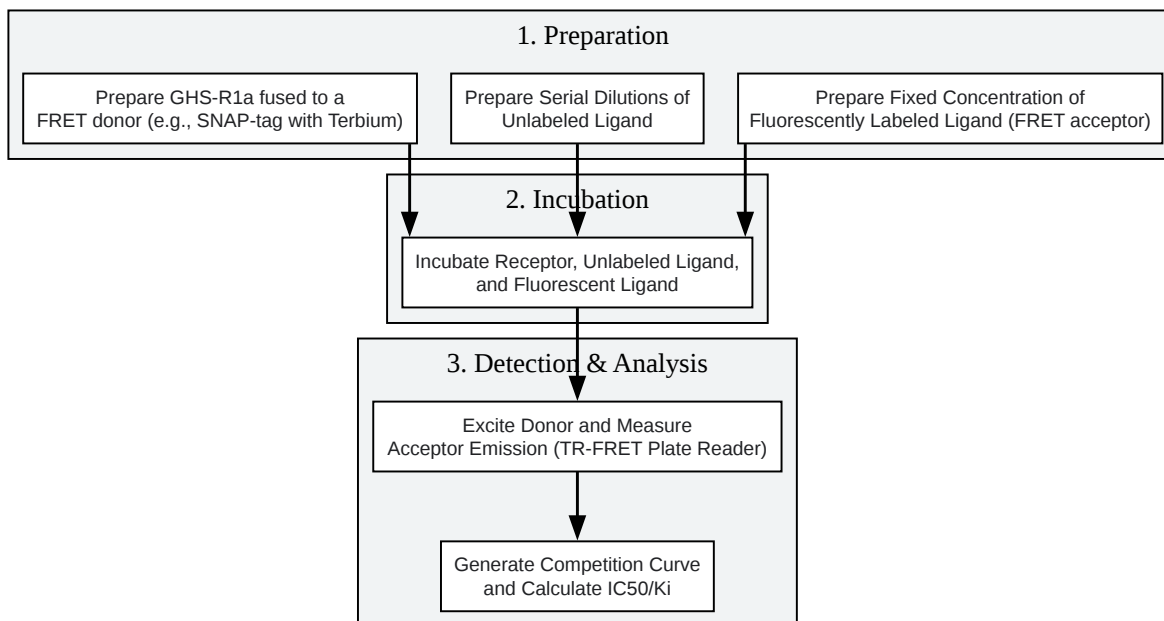
GHS-R1a Signaling Pathway

Upon agonist binding, GHS-R1a primarily couples to the Gαq subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic

reticulum, leading to the release of stored intracellular calcium (Ca^{2+}). This increase in intracellular Ca^{2+} is a key downstream signal that mediates many of the physiological effects of GHS-R1a activation.







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